N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide
Description
Chemical Structure and Properties N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide (CAS: 1045822-31-8) is a sulfonamide derivative characterized by a methyl group and a trifluoromethylthio (-SCF₃) substituent attached to the nitrogen atom of the p-toluenesulfonamide backbone. Its molecular formula is C₉H₉F₃NO₂S₂, with a molecular weight of 323.30 g/mol. The compound’s structure combines the electron-withdrawing sulfonamide group with the lipophilic and electronegative trifluoromethylthio moiety, making it a versatile intermediate in agrochemical and pharmaceutical synthesis .
Applications
The compound is primarily utilized as a fluorination reagent and a building block in organic synthesis. Its trifluoromethylthio group is critical for introducing fluorine-containing motifs into target molecules, enhancing their metabolic stability and bioavailability in drug discovery .
Properties
IUPAC Name |
N,4-dimethyl-N-(trifluoromethylsulfanyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S2/c1-7-3-5-8(6-4-7)17(14,15)13(2)16-9(10,11)12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHCILKSORKFNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)SC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1045822-31-8 | |
| Record name | N,4-dimethyl-N-[(trifluoromethyl)sulfanyl]benzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Target of Action
N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide is a universal reagent for trifluoromethylthiolation. It reacts with heteroatomic nucleophiles, organometallic reagents, and can undergo aromatic electrophilic substitution with electron-rich aromatic and heteroaromatic compounds.
Mode of Action
The compound interacts with its targets through a process known as trifluoromethylthiolation. This process involves the addition of a trifluoromethylthio group to a substrate, which can significantly alter the substrate’s chemical properties.
Biochemical Pathways
It is known that the compound can react with a wide range of substrates, suggesting that it may influence multiple biochemical pathways.
Pharmacokinetics
The compound is known to be a yellow solid that is bench-stable and soluble in alkanes, alcohols, diethyl ether, dichloromethane, dmf, and dmso. These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The compound’s ability to undergo trifluoromethylthiolation suggests that it may have significant effects on the chemical properties of its targets.
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the chemoselectivity of the reagent is controlled by the conditions of the reaction, which allows the usage of the reagent in the presence of many functional groups.
Biological Activity
N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide is a sulfonamide compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C₉H₈F₃N₁O₂S
- CAS Number : 1045822-31-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Cannabinoid Receptors : This compound acts as an antagonist or inverse agonist of the Cannabinoid-1 (CB1) receptor, which is implicated in several neurological and psychological disorders. Its modulation of this receptor may lead to therapeutic effects in conditions such as anxiety disorders, psychosis, and substance abuse disorders .
- Fibroblast Growth Factor Receptors (FGFRs) : Some derivatives of this compound have shown potential as kinase inhibitors targeting FGFRs. These receptors are involved in tumorigenesis, and their inhibition can result in antiproliferative effects against cancer cells .
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Anticancer Potential
A study on the efficacy of this compound derivatives demonstrated significant inhibition of FGFR activity in various cancer cell lines. The results indicated a dose-dependent response leading to reduced cell viability and proliferation rates, suggesting its potential as a therapeutic agent in oncology.
Case Study 2: Neurological Applications
Research highlighted the compound's role in modulating endocannabinoid signaling pathways. In animal models, administration of this sulfonamide resulted in decreased anxiety-like behaviors and improved cognitive functions. These findings support its use in managing psychiatric conditions.
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Toxicological studies indicate that at therapeutic doses, this compound exhibits a favorable safety profile with minimal adverse effects reported .
Scientific Research Applications
Chemical Properties and Structure
N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide has the molecular formula and a molecular weight of 285.30 g/mol. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable candidate for various applications .
1.1. Protein Tyrosine Kinase Inhibition
One of the significant applications of this compound is its role as a selective inhibitor of protein tyrosine kinases (PTKs), particularly within the Src family. PTKs are critical in various cellular processes, including growth and differentiation, making their inhibitors potential therapeutic agents for cancer treatment .
Key Findings:
- The compound can alter cell morphology, migration, and proliferation by inhibiting PTKs.
- It has been shown to bind effectively to various PTK targets, suggesting a broad therapeutic potential.
1.2. Trifluoromethylthiolation Reagent
This compound serves as a reagent for nucleophilic and electrophilic trifluoromethylthiolation reactions. This process is crucial for introducing trifluoromethylthio groups into organic molecules, enhancing their biological activity and stability .
Applications in Synthesis:
- Used in the synthesis of complex organic molecules by facilitating the introduction of the trifluoromethylthio group.
- Important in developing pharmaceuticals with improved properties.
Agrochemicals
The compound's properties make it suitable for use in agrochemicals, particularly as a pesticide or herbicide. The lipophilicity imparted by the trifluoromethyl group allows better absorption and effectiveness in biological systems.
Research Insights:
- Studies indicate that compounds with trifluoromethylthio modifications exhibit increased efficacy against pests and diseases compared to their non-modified counterparts .
Materials Science
In materials science, this compound can be utilized in creating advanced materials with specific chemical properties. Its ability to modify surface characteristics makes it valuable in developing coatings or polymers with enhanced performance metrics.
Potential Uses:
- Development of hydrophobic coatings due to increased lipophilicity.
- Enhancement of material durability through chemical modification.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Sulfonamide Family
N-Chloro-p-toluenesulfonamide (CAS: 144-86-5)
- Structure : Replaces the trifluoromethylthio and methyl groups with a single chlorine atom.
- Properties : Molecular weight = 227.64 g/mol. The chlorine substituent imparts moderate electrophilicity but lacks the lipophilicity of the -SCF₃ group.
- Applications : Used as a disinfectant and intermediate in synthesizing chlorinated aromatic compounds .
N-(m-Hydroxyphenyl)-p-toluenesulphonamide (CAS: 1146-43-6)
- Structure : Features a hydroxyphenyl group instead of the trifluoromethylthio substituent.
- Properties : Molecular weight = 263.31 g/mol. The hydroxyl group increases polarity and water solubility.
N-Methyl-N-(M-nitrophenylethyl)-p-toluenesulfonamide
Functional Analogues in Agrochemicals
1,3,4-Oxadiazole Thioether Derivatives (e.g., Compound 5g)
- Structure : Combines a 1,3,4-oxadiazole core with a trifluoromethylpyrazole and bromobenzylthio group.
- Properties : Molecular weight ≈ 449.25 g/mol. The oxadiazole ring enhances fungicidal activity.
- Applications : Exhibits >50% inhibition against Sclerotinia sclerotiorum and Rhizoctonia solani at 50 μg/mL. Molecular docking studies reveal binding to the succinate dehydrogenase (SDH) protein, similar to commercial fungicides like penthiopyrad .
Fluorinated Building Blocks
Shibata Reagent II (CAS: 1443036-49-4)
Data Tables
Table 1: Structural and Functional Comparison of Sulfonamide Derivatives
Key Research Findings
- Electron-Withdrawing Effects : The trifluoromethylthio group in this compound enhances its reactivity compared to chloro or hydroxyl analogues, making it superior for fluorination reactions .
- Safety Profile : Sulfonamide derivatives with -SCF₃ groups generally exhibit lower acute toxicity than chlorinated analogues but require careful handling due to possible metabolic byproducts .
Q & A
Basic Questions
Q. What are the recommended synthetic routes for N-Methyl-N-[(trifluoromethyl)thio]-p-toluenesulfonamide, and how can reaction parameters be optimized?
- Answer : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, reacting p-toluenesulfonyl chloride with methylamine derivatives followed by trifluoromethylthiolation is a common approach. Key parameters include solvent selection (e.g., THF or DCM), temperature control (0–25°C), and stoichiometric ratios of reagents. Continuous-flow microreactor technology has been successfully applied to analogous sulfonamides (e.g., Diazald synthesis), improving yields (>90%) by optimizing residence time, feed concentration, and heat dissipation .
Q. Which analytical techniques are critical for characterizing this compound, and what structural insights do they provide?
- Answer :
- X-ray crystallography : Resolves bond lengths and angles (e.g., S–C and N–S bonds) to confirm stereochemistry .
- NMR spectroscopy : Distinguishes methyl (δ ~2.4 ppm) and trifluoromethylthio (δ ~45 ppm for ¹⁹F) groups .
- Melting point analysis : Provides purity validation (expected range: 175–180°C, based on structurally related sulfonamides) .
Advanced Research Questions
Q. How do micellar media or cyclodextrins influence the stability and reactivity of this compound in basic hydrolysis?
- Answer : Studies on analogous N-nitroso sulfonamides reveal that micellar systems (e.g., SDS or TTABr) and β-cyclodextrins alter hydrolysis kinetics. Cyclodextrins form inclusion complexes with hydrophobic moieties, modulating substrate accessibility. In basic conditions ([NaOH] >0.17 M), micelles increase local OH⁻ concentration, accelerating hydrolysis. The pseudophase model explains partitioning between aqueous and micellar phases, with binding constants (K~10³ M⁻¹) critical for predicting degradation rates .
Q. What methodologies enable the use of this compound as a fluorinated building block in complex organic syntheses?
- Answer : The trifluoromethylthio (-SCF₃) group acts as a strong electron-withdrawing moiety, facilitating:
- Nucleophilic substitutions : Reactivity with amines or alcohols under mild conditions (e.g., DMF, 50°C) .
- Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl groups .
- Radical reactions : Initiated by AIBN or light to construct C–SCF₃ bonds in heterocycles .
Q. How can computational modeling predict the compound’s behavior in catalytic systems or enzyme inhibition studies?
- Answer : Density functional theory (DFT) calculates charge distribution on the sulfonamide nitrogen and SCF₃ group, predicting sites for electrophilic attack or hydrogen bonding. Molecular docking simulations (e.g., AutoDock Vina) assess binding affinity to biological targets like HDACs or ureases, guided by structural analogs with demonstrated inhibitory activity .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
